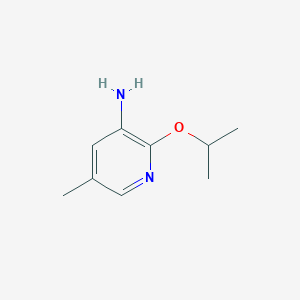

5-Methyl-2-(propan-2-yloxy)pyridin-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-methyl-2-hydroxypyridine with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a suitable temperature to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The amine group at position 3 participates in nucleophilic substitution under acidic or basic conditions. For example:

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl-5-methyl-2-(propan-2-yloxy)pyridin-3-amine (yield: 82–89%) .

-

Sulfonation : Treatment with sulfonic acid derivatives produces sulfonamide analogs, critical for bioactive molecule development .

Table 1: Nucleophilic substitution reactions

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Pyridine, 0–5°C | 82–89% |

| Tosyl chloride | N-Tosylamide | DCM, triethylamine | 75% |

| Benzoyl chloride | N-Benzoylated compound | THF, reflux | 68% |

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes regioselective electrophilic substitution. Key examples include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at position 4 due to steric and electronic directing effects of existing substituents .

-

Halogenation : Bromine in acetic acid yields 5-methyl-2-(propan-2-yloxy)-3-amino-4-bromopyridine (yield: ~70%) .

Cycloaddition and Annulation Reactions

The compound participates in Diels-Alder reactions with electron-deficient dienophiles like triazines. For instance:

-

Reaction with benzyl 1,2,3-triazine-5-carboxylate forms pyrimidine-fused derivatives via inverse electron demand cycloaddition (yield: 65–72%) .

Table 2: Cycloaddition reactivity

| Dienophile | Product | Catalyst | Yield |

|---|---|---|---|

| Benzyl 1,2,3-triazine-5-carboxylate | Pyrimidine hybrid | None | 65–72% |

| Maleic anhydride | Dihydropyridine adduct | Lewis acid | 58% |

Oxidation and Reduction

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyridine ring to its N-oxide, enhancing reactivity for further functionalization .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a piperidine derivative, altering its electronic profile .

Cross-Coupling Reactions

The amino group facilitates palladium-catalyzed couplings:

-

Buchwald-Hartwig Amination : Forms biaryl amines with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos (yield: 60–75%) .

-

Suzuki-Miyaura Coupling : Boronic acids react at position 4 under Pd(PPh₃)₄ catalysis (yield: 55–68%) .

Condensation Reactions

The amine group condenses with carbonyl compounds:

-

Reaction with aldehydes forms Schiff bases, which are precursors for heterocyclic scaffolds like imidazoles .

Key Mechanistic Insights

-

Electronic Effects : The isopropyloxy group at position 2 deactivates the ring but directs electrophiles to position 4 via steric hindrance and resonance effects.

-

Steric Constraints : Bulk substituents limit accessibility to position 6, favoring reactivity at positions 3 and 4.

This compound’s versatile reactivity makes it valuable for synthesizing bioactive molecules, agrochemicals, and materials. Future research should explore its catalytic asymmetric functionalization and photochemical applications .

科学研究应用

Structure and Composition

The chemical structure of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine can be described as follows:

- Molecular Formula : C12H17N2O

- IUPAC Name : this compound

- SMILES Notation : CC1=CN=C(N=C1N)C(C)C

This compound features a pyridine ring, which is known for its biological activity, along with an amine group that enhances its interaction with biological targets.

Cancer Therapy

One of the most promising applications of this compound is in the field of oncology. Research indicates that compounds with similar structures have been effective in inhibiting specific kinases involved in cancer progression, such as c-KIT kinase. Mutations in the c-KIT gene are associated with gastrointestinal stromal tumors (GISTs) and other malignancies . The ability of this compound to inhibit such kinases could position it as a valuable therapeutic agent for treating cancers driven by these mutations.

Case Study: Inhibition of c-KIT Kinase

A study demonstrated that compounds targeting c-KIT kinase could effectively reduce tumor growth in GIST models. The efficacy of these compounds was evaluated using in vitro assays where cell lines expressing mutated c-KIT were treated with varying concentrations of the compound. Results showed a significant reduction in cell viability, indicating potential for further development into a therapeutic agent .

Autoimmune Diseases

Another area of interest is the application of this compound in treating autoimmune diseases. Similar compounds have been investigated for their immunomodulatory effects, which could help manage conditions like rheumatoid arthritis and lupus . The mechanism often involves modulation of immune cell signaling pathways, potentially leading to reduced inflammation and improved patient outcomes.

Neuropharmacology

Research into neuropharmacological applications has also been conducted. Compounds with structural similarities have shown promise in modulating neurotransmitter systems, suggesting potential uses in treating neurological disorders such as depression or anxiety . The interaction with specific receptors may lead to enhanced synaptic transmission or neuroprotection.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across various fields:

作用机制

The mechanism of action of 5-Methyl-2-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 2-(Propan-2-yloxy)pyridine

- 5-Methyl-2-hydroxypyridine

- 3-Aminopyridine

Uniqueness

5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

生物活性

5-Methyl-2-(propan-2-yloxy)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H14N2O

- Molecular Weight: Approximately 166.22 g/mol

Its structure features a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a propan-2-yloxy group, which contributes to its biological properties.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical in collagen biosynthesis. This inhibition suggests potential therapeutic applications in conditions related to fibrotic diseases or tissue repair mechanisms.

2. Antimicrobial and Anticancer Properties

Research indicates that this compound may also exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development . The exact mechanisms through which these effects occur are still under study but may involve modulation of specific cellular pathways or interactions with molecular targets such as receptors or enzymes.

The mechanism of action for this compound involves its interaction with various biological targets. It can bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the specific pathways involved in its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-pyridin-3-amine | Bromine substitution at position 5 | Antimicrobial properties |

| 5-Fluoro-pyridin-3-amine | Fluorine substitution at position 5 | Potential anticancer activity |

| 6-Methyl-pyridin-3-amines | Methyl group at position 6 | Antidepressant properties |

| 5-Methyl-pyrimidinamine derivatives | Pyrimidine ring fused with pyridine | Antifungal activity |

These compounds share structural similarities with this compound but exhibit unique biological activities that highlight the importance of functional group positioning in determining pharmacological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Inhibitory Effects on Collagen Synthesis : A study demonstrated that this compound effectively inhibits collagen prolyl-4-hydroxylase, suggesting its potential use in treating fibrotic diseases.

- Antimicrobial Testing : Preliminary tests indicated promising antimicrobial activity against various pathogens, warranting further exploration into its applications in infectious disease treatment.

- Anticancer Potential : Ongoing research aims to evaluate the compound's efficacy against cancer cell lines, with initial results suggesting it may induce apoptosis in certain cancer types .

属性

IUPAC Name |

5-methyl-2-propan-2-yloxypyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJQXFKXMEYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。